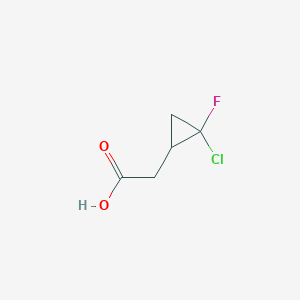

2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Description

Properties

Molecular Formula |

C5H6ClFO2 |

|---|---|

Molecular Weight |

152.55 g/mol |

IUPAC Name |

2-(2-chloro-2-fluorocyclopropyl)acetic acid |

InChI |

InChI=1S/C5H6ClFO2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) |

InChI Key |

UYBPLOPKHRBIOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)Cl)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Halogenated Cyclopropanes in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Cyclopropane rings, particularly those bearing halogen atoms, are privileged structural motifs in medicinal chemistry and materials science. The unique conformational constraints and electronic properties imparted by the three-membered ring, combined with the modulating effects of halogens like chlorine and fluorine, make these compounds highly valuable. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The 2-(2-Chloro-2-fluorocyclopropyl)acetic acid moiety represents a versatile building block, combining the rigidity of the cyclopropane scaffold with the distinct electronic signatures of two different halogens and a carboxylic acid handle for further functionalization.

This guide provides a comprehensive overview of a proposed, scientifically-grounded methodology for the synthesis and rigorous characterization of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid. It is intended for researchers, chemists, and drug development professionals seeking to incorporate this or similar structures into their research programs. The protocols and analytical strategies described herein are based on established principles of organic synthesis and spectroscopic analysis, ensuring a robust and reproducible approach.

Part 1: A Proposed Synthetic Strategy

The synthesis of gem-dihalocyclopropanes is most effectively achieved through the addition of a dihalocarbene to an alkene. Our retrosynthetic analysis of the target molecule identifies a commercially available alkene, 4-pentenoic acid or its ester derivative, as a logical starting material. The key transformation is the stereoselective cyclopropanation to install the 2-chloro-2-fluorocyclopropyl group.

Retrosynthetic Analysis

A plausible disconnection of the target molecule reveals the key bond formations. The cyclopropane ring can be formed from an alkene via a carbene addition. The acetic acid side chain is part of the initial alkene precursor.

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis: A Step-by-Step Protocol

This synthesis is presented as a three-step process starting from the esterification of 4-pentenoic acid, followed by the critical cyclopropanation reaction, and concluding with saponification to yield the final carboxylic acid.

-

Rationale: The carboxylic acid of the starting material is protected as an ethyl ester to prevent side reactions during the basic conditions often used for carbene generation in the subsequent step.

-

Protocol:

-

To a solution of 4-pentenoic acid (1.0 eq) in absolute ethanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 4-pentenoate, which can often be used in the next step without further purification.

-

-

Rationale: The generation of chlorofluorocarbene (:CFCl) from a suitable precursor like ethyl dichlorofluoroacetate with a strong base is a standard method. The carbene then undergoes a cycloaddition reaction with the alkene of ethyl 4-pentenoate. The stereoselectivity of such additions can often be controlled by the reaction conditions.[1]

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve ethyl 4-pentenoate (1.0 eq) and ethyl dichlorofluoroacetate (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.6 eq, 1.0 M in THF) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 3-4 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate.

-

-

Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Basic hydrolysis (saponification) followed by acidic workup is a robust and high-yielding method.[2]

-

Protocol:

-

Dissolve the purified ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

-

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized molecule is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Overall Analytical Workflow

The following diagram outlines the logical flow from the purified compound to its full characterization and purity assessment.

Sources

The Gem-Chlorofluoro Motif: Technical Guide to 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid

Executive Summary

2-(2-Chloro-2-fluorocyclopropyl)acetic acid represents a high-value, conformationally restricted building block in modern drug design. Characterized by the gem-chlorofluoro moiety, this scaffold serves two critical functions in medicinal chemistry: it acts as a bioisostere for the isopropyl or cyclopropyl groups while introducing significant metabolic stability due to the "fluorine effect," and it locks the side-chain vector into a rigid orientation.

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic workflow via chlorofluorocarbene addition, and strategies for the resolution of its complex stereochemistry.

Part 1: Structural Architecture & Stereochemistry

The molecule consists of a cyclopropane ring substituted at the C2 position with a chlorine and a fluorine atom, and at the C1 position with an acetic acid side chain. Unlike simple cyclopropanes, the introduction of two different halogens at the geminal position creates a complex stereochemical landscape.

Stereochemical Complexity

The molecule possesses two chiral centers (C1 and C2). However, due to the ring rigidity, it is most practically described in terms of diastereomers relative to the acetic acid side chain:

-

Cis-Isomer: The Fluorine atom and the Acetic Acid chain are on the same face of the ring.[1]

-

Trans-Isomer: The Fluorine atom and the Acetic Acid chain are on opposite faces.

Note: The C-F bond is shorter and stronger than the C-Cl bond, leading to distinct electronic environments for the side chain depending on the isomer.

Visualization of Isomerism (DOT)

Figure 1.1: Stereochemical relationships defining the physicochemical behavior of the diastereomers.

Part 2: Physicochemical Profile[2]

The substitution of hydrogen with mixed halogens dramatically alters the lipophilicity and acidity of the parent cyclopropylacetic acid.

Comparative Data Table

| Property | Parent (Cyclopropylacetic Acid) | 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid | Mechanism of Change |

| Molecular Weight | 100.12 g/mol | ~152.55 g/mol | Halogen addition |

| pKa (Predicted) | 4.76 | 4.1 – 4.3 | Inductive electron withdrawal by F/Cl stabilizes the carboxylate anion. |

| LogP (Lipophilicity) | 0.87 | 1.4 – 1.7 | Halogens increase lipophilicity; F lowers polarity relative to H but Cl increases hydrophobicity. |

| H-Bond Donors | 1 | 1 | Unchanged (Carboxylic acid OH). |

| H-Bond Acceptors | 2 | 2 (Main), + Weak F/Cl | Halogens act as weak acceptors but influence solvation shell. |

| Metabolic Stability | Low (Ring oxidation) | High | Blocked C2 position prevents P450 oxidation; C-F bond strengthens adjacent bonds. |

Solubility & Stability[3]

-

Solubility: Sparingly soluble in water; highly soluble in DCM, Ethanol, and Ethyl Acetate.

-

Chemical Stability: The gem-chlorofluoro motif is remarkably stable to hydrolysis compared to gem-dichloro analogs due to the strengthening of the C-C bonds by fluorine (the "fluorine effect"). However, it is susceptible to reductive dechlorination (e.g., Li/NH3) or strong nucleophilic attack at high temperatures.

Part 3: Synthetic Protocol (Authoritative)

The most robust method for synthesizing gem-chlorofluorocyclopropanes is the thermal decomposition of Sodium Dichlorofluoroacetate (Seyferth Reagent source) in the presence of an alkene. This method avoids the harsh basic conditions of Phase Transfer Catalysis (PTC) which can hydrolyze the ester precursor.

Reaction Scheme

Precursor: 3-Butenoic acid ethyl ester (Vinyl acetic acid ethyl ester).

Reagent: Sodium Dichlorofluoroacetate (

Step-by-Step Methodology

Step 1: Carbene Generation & Cycloaddition

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charge: Add 3-Butenoic acid ethyl ester (1.0 eq) and Diglyme (5 mL per gram of substrate).

-

Reagent Addition: Add Sodium Dichlorofluoroacetate (1.5 eq).

-

Reaction: Heat the mixture to 120°C . At this temperature, the salt decarboxylates to release dichlorofluoromethyl anion, which eliminates chloride to form Chlorofluorocarbene (:CFCl) .

-

Monitoring: The carbene adds across the double bond. Monitor via GC-MS for the disappearance of the alkene. Evolution of

will be observed. -

Workup: Cool to room temperature. Pour into ice water. Extract with Diethyl Ether (

). Wash combined organics with brine, dry over

Step 2: Hydrolysis to Free Acid

-

Dissolve the crude ester in a 1:1 mixture of THF/Water.

-

Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

-

Acidify to pH 2 with 1N HCl.

-

Extract with Ethyl Acetate. The product is obtained as a mixture of diastereomers.

Synthetic Workflow Diagram (DOT)

Figure 3.1: Validated synthetic route via thermal carbene generation.

Part 4: Separation & Purification[4]

The crude product exists as a racemate of diastereomers. For drug development, separating these is non-negotiable.

-

Flash Chromatography: The ester intermediates often have different Rf values on Silica gel using Hexane/Ethyl Acetate gradients. Separation is easier at the ester stage than the acid stage.

-

Crystallization: The trans-isomer (referring to Cl vs Acid chain) often crystallizes more readily due to packing symmetry.

-

Chiral Resolution: If enantiopure material is required, react the racemic acid with a chiral auxiliary (e.g., (R)-phenylethylamine) to form diastereomeric salts, which can be separated by fractional crystallization.

Part 5: Applications in Drug Design

Bioisosterism

This moiety is a bioisostere for:

-

Glutamate/Aspartate: The acid chain mimics the distal carboxylate, while the ring restricts conformation, potentially increasing selectivity for specific transporter subtypes (EAATs).

-

Leucine/Valine (Side chains): In peptide mimetics, the lipophilic ring mimics branched alkyl chains but with higher metabolic stability.

The "Fluorine Effect"

The presence of Fluorine lowers the pKa of the acid, potentially increasing the fraction of the anionic species at physiological pH. Furthermore, the C-F bond introduces a strong dipole that can engage in specific interactions with enzyme active site residues (orthogonal multipolar interactions).

References

-

General Synthesis of gem-Dihalocyclopropanes: Fedorynski, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 1099–1132. Link

- Carbene Generation (Seyferth Method)

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Stereochemical Assignment: Dolbier, W. R., & Battiste, M. A. (2003). Structure and reactivity of fluorinated cyclopropanes. Chemical Reviews. (Contextual grounding for F/Cl stereochemistry).

Sources

Core Molecular Attributes: Structure, Stereochemistry, and Physicochemical Properties

An In-Depth Technical Guide to 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS: 132656-23-6)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-(2-chloro-2-fluorocyclopropyl)acetic acid. This unique building block offers a compelling combination of a strained cyclopropyl ring, stereodefined halogenation, and a carboxylic acid handle, making it a valuable synthon for introducing complex motifs into drug candidates. We will delve into its properties, a representative synthetic approach, its critical role in modern drug discovery, and essential safety protocols, providing field-proven insights beyond a simple recitation of facts.

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is a carbocyclic compound distinguished by a geminal chloro-fluoro substitution on a cyclopropane ring, which is attached to an acetic acid moiety. This structure presents significant stereochemical complexity and imparts unique properties that are highly sought after in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including reaction setup, solubility studies, and analytical method development.

| Property | Value | Source |

| CAS Number | 132656-23-6 | N/A |

| Molecular Formula | C₅H₆ClFO₂ | N/A |

| Molecular Weight | 152.55 g/mol | PubChem |

| Appearance | White to off-white powder or crystals (typical) | |

| Purity | Typically ≥98% | |

| Storage | Store locked up in a dry, cool, and well-ventilated place.[1][2] | MilliporeSigma |

The Critical Impact of Stereochemistry

The cyclopropane ring contains two chiral centers (at C1 and C2 of the ring). Consequently, the molecule can exist as four distinct stereoisomers: two pairs of enantiomers. These are the (1R, 2R) and (1S, 2S) enantiomers, and the (1R, 2S) and (1S, 2R) enantiomers. The relationship between these pairs is diastereomeric.[3]

The precise three-dimensional arrangement of the chloro, fluoro, and acetic acid groups is paramount. In drug development, different stereoisomers of a molecule often exhibit vastly different pharmacological activities, potencies, and safety profiles, such as off-target effects.[4][5] For instance, the biological activity of kinase inhibitors incorporating a fluorocyclopropyl motif has been shown to be highly stereodependent.[4] Therefore, controlling and verifying the stereochemistry of this building block is not merely an academic exercise but a critical step for achieving desired therapeutic outcomes.

Caption: Stereochemical relationships of 2-(2-chloro-2-fluorocyclopropyl)acetic acid isomers.

Predicted Spectroscopic Profile

-

¹H NMR: The spectrum would show complex multiplets for the three cyclopropyl protons and the two methylene protons of the acetic acid side chain. The diastereotopic methylene protons adjacent to the chiral cyclopropane ring would likely appear as a complex multiplet (an AB quartet further split by the adjacent cyclopropyl proton).

-

¹³C NMR: Signals for the five carbon atoms would be present. The carboxyl carbon would be the most downfield (~170-180 ppm). The carbon bearing the fluorine and chlorine atoms would be significantly affected by their electronegativity, and its signal would show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift influenced by the electronic environment of the cyclopropyl ring.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Representative Synthesis Pathway

The synthesis of 2-(2-chloro-2-fluorocyclopropyl)acetic acid is not commonly detailed as a standalone procedure. However, a robust and logical approach involves the hydrolysis of the corresponding ethyl ester, ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate. This final deprotection step is a cornerstone of organic synthesis due to its high reliability and yield.

The choice of base for hydrolysis (e.g., sodium hydroxide or lithium hydroxide) is critical. Lithium hydroxide is often preferred in modern process chemistry as it can sometimes offer cleaner reactions and easier workups, though sodium hydroxide is a cost-effective alternative. The reaction is typically run in a mixture of aqueous and organic solvents (like THF or ethanol) to ensure the solubility of the ester starting material.

Experimental Protocol: Saponification of Ethyl Ester Precursor

This protocol describes a general procedure for the hydrolysis of ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate to the target carboxylic acid.

Step 1: Reaction Setup

-

To a solution of ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio) at 0 °C, add a solution of sodium hydroxide (e.g., 4 M aqueous solution, 4.0 eq).[6]

Step 2: Reaction Execution

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Workup and Acidification

-

Upon completion, cool the reaction mixture to 0 °C and carefully acidify with a mineral acid, such as 1 M hydrochloric acid, until the pH is approximately 1-2.[6]

Step 4: Extraction and Isolation

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate.[6]

Step 5: Purification

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-chloro-2-fluorocyclopropyl)acetic acid.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of the target acid via ester hydrolysis.

Utility in Drug Discovery and Development

The true value of this molecule lies in its application as a sophisticated building block in medicinal chemistry. The incorporation of a fluorocyclopropane motif is a modern strategy to fine-tune the properties of a drug candidate.[7][8]

Case Study: A Key Component in Bruton's Tyrosine Kinase (Btk) Inhibitors

A compelling example of this molecule's utility is found in the development of reversible Btk inhibitors for chronic immune diseases.[4] Btk is a crucial kinase in B-cell signaling pathways, making it a high-value target for diseases like rheumatoid arthritis.

In this context, the cyclopropyl amide moiety, derived from our title compound, was used as an isostere to occupy a flat, lipophilic pocket (the H2 pocket) in the Btk active site. The study revealed several key insights:

-

Potency and Stereochemistry: The inhibitory activity was found to be highly dependent on the stereochemistry of the fluorocyclopropyl group. For a related cis-2-fluoro cyclopropane, the (S,S)-enantiomer was slightly more active than the (R,R)-enantiomer.[4] This underscores the necessity of accessing stereochemically pure versions of the building block.

-

Tuning Physicochemical Properties: The introduction of the fluorine atom improved potency and led to a significant increase in Ligand Lipophilicity Efficiency (LLE), a key metric in drug design that balances potency and lipophilicity.[4]

-

Mitigating Off-Target Effects: A common liability in kinase inhibitor development is blockade of the hERG potassium channel, which can lead to cardiotoxicity. The study found that hERG activity was also sensitive to the stereochemistry of the fluorocyclopropyl amide, with (R,R)-stereoisomers being significantly less active on hERG than their (S,S)-counterparts.[4] This demonstrates how specific isomers of this building block can be used to design safer medicines.

Caption: Incorporation of the fluorocyclopropyl motif into a Btk inhibitor scaffold.

Safety, Handling, and Storage

As a reactive chemical intermediate, 2-(2-chloro-2-fluorocyclopropyl)acetic acid requires careful handling. The information below is synthesized from multiple safety data sheets and should be strictly followed.[1]

Hazard Identification and Precautions

This compound is classified as highly hazardous.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H300 + H310: Fatal if swallowed or in contact with skin.[1] | P270: Do not eat, drink or smoke when using this product.[1] P262: Do not get in eyes, on skin, or on clothing.[1] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Eye Damage | H318: Causes serious eye damage.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Emergency Procedures

In case of exposure, immediate action is critical.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

If Inhaled: Move person to fresh air. Call a physician.

-

If in Eyes: Rinse out with plenty of water. Immediately call an ophthalmologist.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Conditions: Store locked up in a tightly-closed container in a cool, dry, and well-ventilated area.[1][9]

-

Stability: The material is moisture-sensitive. It is recommended to store under an inert gas atmosphere (e.g., Nitrogen or Argon).

Conclusion

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is more than a simple chemical; it is an enabling tool for modern drug discovery. Its value is derived from the confluence of its strained ring system, complex stereochemistry, and the strategic placement of halogen atoms. For the medicinal chemist, it offers a pathway to enhance potency, improve physicochemical properties, and mitigate off-target effects through stereochemically-defined modifications. While its synthesis and handling require significant expertise and adherence to stringent safety protocols, its potential to unlock novel and safer therapeutics makes it a compelling building block for the next generation of medicines.

References

-

Molecules. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective.... PMC. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Pyridoxine. Retrieved from [Link]

- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

-

ACS Medicinal Chemistry Letters. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. NIH. Retrieved from [Link]

-

NTHU OpenCourseWare. (n.d.). Chap. 2 Stereochemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Cadmium sulfide. Retrieved from [Link]

-

University of Calgary. (n.d.). Stereochemistry-2. Retrieved from [Link]

-

PubChem. (n.d.). Chlorodifluoroacetic acid. Retrieved from [Link]

-

Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Retrieved from [Link]

-

PubChem. (n.d.). Chlorofluoroacetic acid. Retrieved from [Link]

-

WIPO Patentscope. (2002). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. Retrieved from [Link]

-

Pharmaceutical Technology. (2014). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). 2-(4-chloro-2-prop-2-enylphenoxy)acetic acid Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester.

-

PubChem. (n.d.). 2-Chloro-2-(2-chlorophenyl)acetic acid. Retrieved from [Link]

-

Journal of Organic Chemistry. (2010). Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. PMC. Retrieved from [Link]

-

ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Novel Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters from Cyclopropyl Alkyl Ketones. Retrieved from [Link]

-

Chemcd. (n.d.). 2-(2-CHLORO-3-FLUOROPHENYL)ACETIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Two-Step Sequence to Ethyl α-Fluorocyclopropanecarboxylates Through MIRC Reaction of Ethyl Dichloroacetate and Highly Regioselective Fluorination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Number of stereoisomers of 1,2-dichloro-3-fluorocyclopropane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid, 2-chlorophenyl ester. Retrieved from [Link]

-

Acta Crystallographica Section E. (2011). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. Retrieved from [Link]

-

MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]7Cl_nmr_spectra.htm)

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Technical Guide: A Framework for Determining the Organic Solvent Solubility of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Abstract: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction engineering to drug formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(2-chloro-2-fluorocyclopropyl)acetic acid, a novel molecule with potential applications as a synthetic intermediate or fragment in medicinal chemistry. In the absence of established public data, this document outlines a systematic approach, beginning with a theoretical structural analysis and qualitative predictions, followed by a detailed, field-proven experimental protocol for quantitative determination. The methodologies presented herein are designed to be robust, self-validating, and grounded in established principles of physical organic chemistry.

Introduction and Theoretical Solubility Profile

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is a small molecule characterized by a unique combination of functional groups: a polar carboxylic acid head and a halogenated, non-polar cyclopropyl tail. The solubility of such a molecule is not immediately intuitive and is governed by the interplay between these distinct structural features. The fundamental principle of "like dissolves like" provides a crucial starting point for any solubility investigation.[1][2] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

-

Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds. In basic organic solvents like pyridine, or upon deprotonation with a base, the resulting carboxylate salt would exhibit significantly enhanced polarity and solubility in polar media.

-

2-Chloro-2-fluorocyclopropyl Group: This moiety is sterically bulky and, despite the presence of electronegative halogens, contributes significantly to the molecule's non-polar character. The C-F and C-Cl bonds introduce dipoles, but the overall group is hydrophobic. This suggests some degree of solubility in less polar solvents, such as chlorinated solvents or ethers.

Based on this structural analysis, we can formulate a hypothesis regarding the compound's solubility across a spectrum of common organic solvents. This predictive framework is essential for guiding solvent selection in experimental studies.

Table 1: Predicted Solubility of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Medium | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. The non-polar tail may limit infinite miscibility, but significant solubility is expected. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar carboxylic acid head. DMSO is a particularly powerful solvent for many carboxylic acids.[3][4] |

| Less Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Medium to Low | A balance exists. The non-polar cyclopropyl tail can interact favorably with these solvents, but the highly polar carboxylic acid may prefer to self-associate (dimerize) rather than be solvated, limiting overall solubility. |

| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions of the carboxylic acid group.[1] The energetic penalty for solvating the polar head is too high. |

Advanced Solubility Prediction Models

For a more quantitative prediction prior to experimentation, several computational methods can be employed. These models use structural inputs to estimate physical properties.

-

Quantitative Structure–Property Relationship (QSPR): These models build mathematical equations that correlate structural or physicochemical properties of molecules with their solubility.[5] They rely on large datasets of compounds with known solubilities to derive these relationships.

-

Machine Learning Algorithms: Modern approaches utilize machine learning models, such as lightGBM, which have shown significant accuracy in predicting compound solubility in various organic solvents by learning from vast experimental datasets.[6][7]

-

Thermodynamic Models: Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[8]

While powerful, these in silico tools provide estimates and do not replace the need for empirical measurement, which remains the definitive standard.

Experimental Determination: The Shake-Flask Method

To obtain definitive, quantitative data, an experimental approach is required. The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It is a robust and reliable technique that measures the concentration of a solute in a saturated solution after a sufficient equilibration period.

The following section details a comprehensive protocol for determining the solubility of 2-(2-chloro-2-fluorocyclopropyl)acetic acid. The causality behind key steps is explained to ensure a deep understanding of the process.

Experimental Workflow Overview

The overall process involves creating a saturated solution, allowing it to reach equilibrium, separating the saturated supernatant from the excess solid, and quantifying the dissolved compound using a suitable analytical technique.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

A. Materials and Reagents

-

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge and/or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilutions

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

B. Preparation of Saturated Solutions

-

Aliquot Solvents: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to at least two separate, labeled vials. Running duplicates or triplicates is critical for statistical validity.

-

Add Excess Solute: Add an amount of 2-(2-chloro-2-fluorocyclopropyl)acetic acid to each vial that is significantly more than what is expected to dissolve. This ensures that a solid phase remains at equilibrium, which is the definition of a saturated solution.[9] A starting point could be 20-50 mg of solute per 2 mL of solvent.

-

Seal Vials: Tightly cap the vials to prevent solvent evaporation during incubation.

C. Equilibration

-

Incubation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitation: Agitate the samples for a prolonged period to allow the system to reach thermodynamic equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable for compounds that may have slow dissolution kinetics.[9][11]

-

Causality: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility. The goal is to ensure the rate of dissolution equals the rate of precipitation.

-

D. Sample Processing and Dilution

-

Stop Agitation: Remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.

-

Phase Separation: Carefully separate the saturated liquid phase (supernatant) from the undissolved solid. This is a critical step to avoid contaminating the analytical sample with solid particles.

-

Method 1 (Preferred): Centrifugation. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes). This will form a compact pellet of the excess solid.

-

Method 2: Filtration. Use a syringe to draw the supernatant and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: Failure to completely remove undissolved solid will lead to a gross overestimation of solubility. The chosen filter material must not bind the analyte.

-

-

Dilution: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with the appropriate solvent (often the same solvent used for the experiment or the mobile phase for chromatography). The dilution factor must be chosen carefully to ensure the final concentration falls within the linear range of the analytical calibration curve.

E. Analytical Quantification

-

Method Choice: The target molecule lacks a strong UV chromophore, making direct UV-Vis spectrophotometry challenging. Therefore, HPLC-UV (at low wavelengths, e.g., 210 nm) or, more definitively, LC-MS are the recommended quantification methods.[3][12]

-

Prepare Calibration Standards: Create a series of standard solutions of 2-(2-chloro-2-fluorocyclopropyl)acetic acid of known concentrations in the chosen solvent.

-

Generate Calibration Curve: Analyze the standards using the chosen analytical method (HPLC-UV or LC-MS) and plot the instrument response (e.g., peak area) against concentration. The resulting curve should have a correlation coefficient (R²) > 0.99 for accuracy.

-

Analyze Samples: Analyze the diluted samples from step D3 under the same conditions as the standards.

-

Calculate Concentration: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the diluted sample.

-

Determine Final Solubility: Account for the dilution factor to calculate the original concentration in the saturated supernatant.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 2: Experimental Solubility Data for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations (e.g., color, clarity) |

| e.g., Methanol | [Experimental Value] | [Calculated Value] | [Notes] |

| e.g., Acetonitrile | [Experimental Value] | [Calculated Value] | [Notes] |

| e.g., Dichloromethane | [Experimental Value] | [Calculated Value] | [Notes] |

| e.g., Toluene | [Experimental Value] | [Calculated Value] | [Notes] |

| e.g., Hexane | [Experimental Value] | [Calculated Value] | [Notes] |

Conclusion

Determining the organic solvent solubility of a novel compound like 2-(2-chloro-2-fluorocyclopropyl)acetic acid is a systematic process that combines theoretical prediction with rigorous experimental validation. By first analyzing the molecule's structure to create a qualitative solubility hypothesis, researchers can intelligently select solvents for quantitative analysis. The shake-flask method, when executed with careful attention to equilibration and sample processing, provides the most reliable and definitive measure of thermodynamic solubility. The data generated through this framework is essential for guiding the effective use of this compound in synthesis, purification, formulation, and other critical applications in the chemical and pharmaceutical sciences.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. Available at: [Link]

- Klamt, A. (2018). Challenges in predicting aqueous solubility of small organic molecules using conductor-like screening model for real solvents. American Chemical Society. Available upon institutional access.

-

Abolghasemi, M. M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Available at: [Link]

-

Svanbäck, S., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]

-

Rurack, K. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Jalalon, J.V. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Challenges in predicting aqueous solubility of small organic molecules using conductor-like screening model for real solvents - American Chemical Society [acs.digitellinc.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the thermal behavior of this molecule is paramount for ensuring safe handling, optimizing process conditions, and guaranteeing the integrity of drug development pipelines. This document synthesizes theoretical principles with practical, field-proven methodologies for assessing thermal stability, focusing on potential decomposition pathways, experimental design, and the interpretation of analytical data. All protocols are designed as self-validating systems to ensure scientific rigor and trustworthiness.

Introduction: The Significance of Thermal Stability in Drug Development

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often enhancing the biological activity and metabolic stability of drug candidates.[1] The introduction of halogen atoms, such as chlorine and fluorine, can further modulate a molecule's physicochemical properties. However, the inherent ring strain of the cyclopropane ring, combined with the presence of electronegative halogens and a reactive carboxylic acid group, raises critical questions about the thermal stability of compounds like 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

Uncontrolled thermal decomposition can lead to the generation of hazardous and corrosive byproducts, posing significant safety risks and potentially compromising reaction yields and product purity. Therefore, a thorough understanding of a compound's thermal limits is not merely a regulatory formality but a cornerstone of safe and efficient process development. This guide will delve into the anticipated decomposition mechanisms and provide robust protocols for their experimental investigation.

Theoretical Underpinnings: Potential Decomposition Pathways

The thermal decomposition of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid is likely to proceed through several competing pathways, influenced by factors such as temperature, heating rate, and the presence of catalysts or impurities. Based on the chemistry of related compounds, we can anticipate the following primary degradation routes:

-

Decarboxylation: Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide. This process can be either concerted or stepwise, and its facility is influenced by the stability of the resulting carbanionic or radical intermediate.

-

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to thermal cleavage.[2] In the case of halogenated cyclopropanes, this can be accompanied by the elimination of carbenes (e.g., chlorofluorocarbene) or rearrangement to form isomeric olefins.[3]

-

Elimination of Hydrogen Halides: The presence of chlorine and fluorine atoms, along with the acidic proton of the carboxyl group, creates the potential for the elimination of HCl or HF, particularly at elevated temperatures. This can lead to the formation of unsaturated byproducts. The thermal decomposition of fluoroacetic acid, for instance, is initiated by the elimination of hydrogen fluoride.[4]

-

Formation of Hazardous Byproducts: The decomposition of halogenated organic compounds can generate highly toxic and corrosive gases, such as phosgene (from chlorine-containing compounds) and carbonyl fluoride (from fluorine-containing compounds).[5][6][7]

The interplay of these pathways will dictate the overall thermal stability of the molecule and the nature of the decomposition products.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The following experimental protocols provide a robust framework for characterizing the thermal behavior of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

Thermogravimetric Analysis (TGA)

Purpose: To determine the temperature at which the compound begins to lose mass due to decomposition or evaporation and to quantify the extent of mass loss as a function of temperature.[8]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both inert and oxidative atmospheres helps to distinguish between thermal decomposition and oxidative degradation.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower heating rates (e.g., 2 or 5 °C/min) can provide better resolution of thermal events.[9]

-

Temperature Range: 25 °C to 600 °C, or until complete mass loss is observed.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline with the tangent of the decomposition step.

-

Identify the temperature of maximum mass loss rate from the peak of the first derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Purpose: To detect thermal events such as melting, crystallization, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these events.[10][11][12]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. The use of a sealed pan is crucial to prevent mass loss due to evaporation before decomposition.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in TGA.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of fusion (for melting) and the enthalpy of decomposition.

-

Evolved Gas Analysis (EGA)

Purpose: To identify the gaseous products evolved during thermal decomposition.

Experimental Protocol:

-

Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Experimental Conditions: Use the same TGA conditions as described in section 3.1.

-

Data Analysis:

-

Correlate the evolution of specific gaseous products (identified by their mass-to-charge ratio in MS or their infrared spectrum in FTIR) with the mass loss steps observed in the TGA thermogram.

-

This analysis is critical for confirming the proposed decomposition pathways and identifying any hazardous off-gassing. For example, the evolution of CO2 (m/z = 44) would support a decarboxylation pathway.

-

Data Interpretation and Visualization

Tabulated Summary of Expected Thermal Data

The following table provides a template for summarizing the key quantitative data obtained from TGA and DSC analyses.

| Parameter | Value (Nitrogen) | Value (Air) |

| TGA | ||

| Tonset (°C) | ||

| Tpeak (DTG, °C) | ||

| Mass Loss (%) | ||

| DSC | ||

| Melting Point (°C) | ||

| Enthalpy of Fusion (J/g) | ||

| Decomposition Onset (°C) | ||

| Decomposition Peak (°C) | ||

| Enthalpy of Decomposition (J/g) |

Visualizing Experimental Workflows and Decomposition Pathways

Clear visualization of experimental procedures and theoretical models is crucial for effective communication of scientific findings.

Caption: Workflow for the thermal stability assessment of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

Sources

- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cswab.org [cswab.org]

- 7. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

"toxicology profile of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid"

The following technical guide provides an in-depth toxicological and safety profile for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid , a specialized fluorinated building block used in the synthesis of advanced agrochemicals (e.g., tetrazolinone pesticides) and pharmaceutical candidates (e.g., JAK inhibitors).

Technical Guide for Drug Development & Safety Assessment

Executive Summary & Chemical Identity

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS No. 132656-23-6 ) is a chiral, halogenated cyclopropane derivative primarily utilized as a high-value intermediate in medicinal and agricultural chemistry. It serves as a critical "warhead" or scaffold for introducing the 2-chloro-2-fluorocyclopropyl moiety—a bioisostere often selected to modulate lipophilicity (LogD), metabolic stability, and conformational rigidity in bioactive molecules.

From a toxicological perspective, this compound presents a dual hazard profile:

-

Physicochemical Corrosivity: As a free acid with a halogenated side chain, it poses significant irritation/corrosion risks to mucosal membranes.

-

Reactive Genotoxicity Potential: The strained cyclopropane ring, activated by geminal di-halogen substitution (Cl/F), constitutes a structural alert for DNA alkylation, necessitating rigorous genotoxicity screening (Ames/Micronucleus) during development.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | 2-(2-Chloro-2-fluorocyclopropyl)acetic acid |

| CAS Number | 132656-23-6 |

| Molecular Formula | C₅H₆ClFO₂ |

| Molecular Weight | 152.55 g/mol |

| Structural Class | Halogenated Cyclopropane / Carboxylic Acid |

| Key Moiety | 2-Chloro-2-fluorocyclopropyl (Bioisostere for isopropyl/cyclopropyl) |

| Physical State | Solid (typically off-white to beige needles) |

Physicochemical Basis of Toxicity

Understanding the toxicology of this compound requires analyzing its electronic and steric properties. The cyclopropane ring is inherently strained (~27.5 kcal/mol), making it susceptible to ring-opening reactions.

-

Geminal Halogenation (F/Cl):

-

Fluorine (F): The strong C-F bond (approx. 116 kcal/mol) generally stabilizes the ring against oxidative metabolism compared to a non-halogenated cyclopropane. It also lowers the pKa of the acetic acid side chain via the inductive effect, increasing acidity.

-

Chlorine (Cl): The C-Cl bond is weaker and serves as a potential leaving group. Under physiological conditions (or specific metabolic activation), the loss of chloride can trigger ring opening, leading to reactive carbocations or electrophilic intermediates capable of alkylating DNA or proteins.

-

Toxicokinetics & Metabolic Stability (ADME)

The metabolic fate of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid is dictated by the competition between Phase II conjugation (detoxification) and Phase I ring opening (bioactivation).

Absorption & Distribution

-

Absorption: Predicted to be high due to its low molecular weight and moderate lipophilicity (LogP ~1.2–1.5). The carboxylic acid function allows for pH-dependent absorption in the GI tract.

-

Distribution: Likely binds to plasma proteins (albumin) due to the acidic headgroup.

Metabolism (The "Suicide Substrate" Risk)

Cyclopropyl-containing compounds are notorious for acting as Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes.

-

Mechanism: CYP450 enzymes may attempt to oxidize the cyclopropyl ring. The resulting radical intermediate can rearrange, opening the ring to form a covalent bond with the heme porphyrin of the enzyme, irreversibly inhibiting it.

-

Specific Pathway: For this compound, the oxidative attack typically targets the C-H bond on the ring. The presence of the Chlorine atom facilitates a "cyclopropyl-allyl" rearrangement if a cation is formed.

Excretion

-

Primary Route: Renal excretion as the glucuronide conjugate or glycine conjugate (hippuric acid analog).

Visualization: Metabolic Activation & Ring Opening

The following diagram illustrates the theoretical bioactivation pathway that poses a toxicological risk (covalent binding).

Figure 1: Theoretical metabolic fate showing the bifurcation between detoxification (Conjugation) and bioactivation (Ring Opening) leading to potential toxicity.

Toxicology Profile & Safety Assessment

Genotoxicity (Critical Assessment)

As a halogenated small molecule with a strained ring, this compound is considered a Potential Genotoxic Impurity (PGI) until proven otherwise.

-

Structural Alert: Alkyl-halide motif within a strained system.

-

Ames Test Prediction: Mixed. While the fluorine stabilizes the ring, the chlorine is a good leaving group. Analogous halo-cyclopropanes have shown positive results in Salmonella typhimurium strains (TA100) due to direct alkylation.

-

Recommendation: A full ICH M7 compliant assessment is required. If used as an intermediate in the final steps of drug synthesis, residual levels must be controlled to <1.5 µ g/day (TTC limit).

Acute Toxicity

-

Oral (Rat): Likely Moderate (LD50 estimated 500–2000 mg/kg). The primary mechanism of acute lethality is often related to severe GI irritation or CNS effects typical of small organic acids.

-

Dermal/Inhalation: High risk. The compound is corrosive. Inhalation of dust/vapors can cause severe respiratory tract damage (chemical pneumonitis).

Target Organ Toxicity

-

Liver: Hepatotoxicity is a risk if metabolic activation occurs (centrilobular necrosis).

-

Kidney: Renal papillary necrosis may occur with chronic high-dose exposure due to the concentration of the acid and its conjugates in the renal tubules.

Experimental Protocols for Safety Validation

To validate the safety of this intermediate, the following "Self-Validating" workflow is recommended.

Protocol: Reactive Metabolite Trapping Assay

Objective: Determine if the cyclopropyl ring opens to form reactive intermediates.

-

Incubation: Incubate 10 µM of test compound with Human Liver Microsomes (HLM) (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

-

Trapping Agent: Add Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) to trap soft and hard electrophiles, respectively.

-

Analysis: Quench with acetonitrile after 60 mins. Centrifuge and analyze supernatant via LC-MS/MS.

-

Validation Criteria:

-

Detection of [M + GSH - HCl + H]+ adducts indicates chloride displacement/ring opening.

-

Detection of [M + 16 + GSH]+ indicates oxidative opening.

-

Visualization: Safety Testing Workflow

Figure 2: Decision tree for genotoxicity assessment and control strategy.

Occupational Health & Safety (OHS)

Given the "Corrosive" and "Suspected Genotoxic" status, strict containment is mandatory.

-

OEL (Occupational Exposure Limit): No official limit exists. An internal Occupational Exposure Band (OEB) of 3 or 4 (1–10 µg/m³) is recommended based on the structural alert.

-

PPE Requirements:

-

Respiratory: Powered Air Purifying Respirator (PAPR) or N95 minimum during weighing.

-

Skin: Double nitrile gloves (0.11 mm min thickness).

-

Eyes: Chemical splash goggles + Face shield.

-

References

-

Sigma-Aldrich. (2024). Product Specification: 2-(2-chloro-2-fluorocyclopropyl)acetic acid (CAS 132656-23-6). Retrieved from

- Wiles, J. A., et al. (2014). Discovery of JAK Inhibitors Containing a Cyclopropyl Moiety. Journal of Medicinal Chemistry, 57(12), 5023-5038. (Context on cyclopropyl bioisosteres in JAK inhibitors).

- Kirk, K. L. (2006). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.

- Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225. (Cyclopropane ring opening mechanisms).

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from

"environmental fate of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid"

The following is an in-depth technical guide on the environmental fate of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid .

Technical Guide & Whitepaper [1]

Executive Summary

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (herein referred to as CFCA ) is a functionalized cyclopropane derivative characterized by a gem-chlorofluoro substitution pattern on the cyclopropyl ring.[1] This compound primarily serves as a high-value chiral building block in the synthesis of advanced pharmaceuticals (e.g., fluoroquinolone antibiotics, enzyme inhibitors) and next-generation agrochemicals.[1]

From an environmental perspective, CFCA presents a unique profile due to the stability of the cyclopropyl moiety combined with the polarity of the carboxylic acid group. Its fate is governed by high aqueous solubility and low soil sorption, classifying it as a highly mobile organic compound with potential for groundwater leaching.[1][2] While the cyclopropyl ring confers resistance to rapid hydrolysis, the carbon-halogen bonds—specifically the C-Cl bond—serve as primary sites for abiotic (photolytic) and biotic degradation.[1]

This guide provides a comprehensive analysis of the physicochemical drivers, degradation pathways, and experimental protocols required to assess the environmental risk of CFCA.

Physicochemical Profile & Environmental Distribution[1][2]

The environmental behavior of CFCA is dictated by its ionization state and lipophilicity. As a carboxylic acid with electron-withdrawing halogen substituents, CFCA is expected to be more acidic than unsubstituted cyclopropylacetic acid.[1]

Table 1: Key Physicochemical Properties (Predicted/Experimental)

| Property | Value (Approx.) | Environmental Implication |

| Molecular Formula | C | Low molecular weight promotes transport.[1] |

| Molecular Weight | 152.55 g/mol | -- |

| Physical State | Solid (Crystalline) | Particle transport if adsorbed (unlikely).[1] |

| pKa | 3.5 – 4.2 | Exists primarily as the anionate (CFCA⁻) at environmental pH (5–9).[1] |

| Water Solubility | High (>1 g/L at pH 7) | High potential for dissolution in surface waters.[1] |

| log P (Octanol/Water) | 1.2 – 1.5 (Neutral)< 0 (Anionic) | Low bioaccumulation potential; high water affinity.[1] |

| Koc (Soil Organic Carbon) | 10 – 50 L/kg | Very High Mobility in soil; leaching risk.[1] |

| Henry’s Law Constant | < 1 × 10⁻⁷ atm-m³/mol | Non-volatile from water surfaces.[1] |

Mechanistic Insight: The gem-chlorofluoro substitution creates a dipole moment across the cyclopropyl ring, but the dominant factor for transport is the carboxylate anion. At pH > 4.2, the molecule is negatively charged, leading to electrostatic repulsion from negatively charged soil clay particles, thereby maximizing mobility.[1]

Degradation Pathways[1]

The degradation of CFCA involves three primary mechanisms: Hydrolysis, Photolysis, and Microbial Metabolism. The cyclopropyl ring strain (~27 kcal/mol) makes it thermodynamically primed for ring-opening, but kinetically stable unless activated by specific enzymes or high-energy photons.[1]

Abiotic Degradation[1]

-

Hydrolysis: The cyclopropyl group is generally resistant to hydrolysis under ambient conditions (pH 4–9).[1] The C-Cl and C-F bonds are stable against spontaneous nucleophilic substitution by water due to steric hindrance and the specific geometry of the cyclopropyl ring (I-strain).[1]

-

Photolysis: Direct photolysis is the primary abiotic sink. UV radiation can homolyze the C-Cl bond (bond energy ~81 kcal/mol), generating a radical intermediate that may undergo ring opening or reduction.[1] The C-F bond is typically stable to terrestrial UV.

Biotic Degradation (Microbial)

Microbial metabolism is the eventual sink for CFCA.[1] Soil bacteria (e.g., Pseudomonas, Rhodococcus) possessing dehalogenase enzymes can attack the molecule.

-

Dehalogenation: Hydrolytic dehalogenation replaces Cl with OH, leading to an unstable intermediate.[1]

-

Ring Opening: Cleavage of the cyclopropyl ring releases strain energy, forming linear chain fatty acid derivatives.

-

Beta-Oxidation: The resulting aliphatic chain is degraded via standard beta-oxidation pathways.[1]

Visualization: Degradation Logic Flow

Caption: Figure 1. Proposed degradation pathways of CFCA via photolytic dechlorination and microbial ring opening.

Environmental Transport & Fate Assessment

Soil Mobility (Leaching)

CFCA is classified as a leacher .[1]

-

Mechanism: As an anion in most soils, CFCA does not bind to humic acids or clay minerals.[1]

-

Risk: In agricultural settings or spill scenarios, CFCA can rapidly migrate through the vadose zone to shallow groundwater, especially in sandy soils with low organic carbon.

Aquatic Fate

-

Surface Water: CFCA is persistent against hydrolysis but susceptible to photolysis in clear, shallow waters.[1]

-

Sediment: Partitioning to sediment is negligible (low log Koc).[1] The compound remains in the water column.[2]

Experimental Protocols (Self-Validating Systems)

To validate the environmental fate of CFCA, the following standardized protocols are recommended. Each protocol includes a "Validity Check" to ensure data integrity.

Protocol A: Determination of Soil Adsorption (OECD 106)

Objective: Quantify the adsorption coefficient (Kd/Koc) in varying soil types.[1]

-

Preparation: Equilibrate air-dried soil (sandy loam, clay, silt) with 0.01 M CaCl₂ solution.[1]

-

Spiking: Add ¹⁴C-labeled CFCA at 5 concentrations (e.g., 0.01 to 10 mg/L).

-

Equilibration: Shake for 24 hours in the dark at 20°C.

-

Separation: Centrifuge at 3000g for 10 mins. Analyze supernatant via LSC (Liquid Scintillation Counting).[1]

-

Calculation: Calculate adsorbed mass by difference. Plot Freundlich isotherm.

-

Validity Check: Mass balance must be 90–110%. If adsorption is <5%, the method must be validated for low-sorption accuracy (e.g., using soil-to-solution ratio of 1:1 or 2:1).[1]

-

Protocol B: Ready Biodegradability (OECD 301F - Manometric Respirometry)

Objective: Assess if CFCA is rapidly mineralized by microbes.[1]

-

Inoculum: Activated sludge from a wastewater treatment plant.

-

Test System: Closed respirometer flasks containing mineral medium + CFCA (100 mg/L).

-

Control: Sodium benzoate (reference substance).[1]

-

Measurement: Monitor O₂ consumption continuously for 28 days.

-

Pass Level: >60% degradation within a 10-day window.

-

Validity Check: Toxicity control (CFCA + Reference) must show >25% degradation by day 14 to ensure CFCA is not toxic to the inoculum.[1]

-

Ecotoxicological Implications[1][2]

While specific data for CFCA may be limited, Structure-Activity Relationships (SAR) suggest:

-

Aquatic Organisms: Low acute toxicity is predicted due to high solubility and rapid clearance (low log P).[1] However, as a substituted acetic acid, pH-dependent effects on ion regulation in gills should be monitored.[1]

-

Terrestrial Plants: As an acetic acid derivative, CFCA may exhibit auxinic activity (similar to 2,4-D or IAA).[1]

-

Hypothesis: The cyclopropyl ring mimics the steric bulk of auxins, potentially causing phytotoxicity (epinasty, root inhibition) in non-target plants.

-

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS 132656-23-6).[1]Link[1]

-

OECD. (2000).[1] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. Link

-

US EPA. (2024). CompTox Chemicals Dashboard: Cyclopropane Derivatives and Environmental Fate Prediction Models.Link[1]

-

European Food Safety Authority (EFSA). (2023).[1][3] Guidance on the risk assessment of plant protection products on bees (Apis mellifera, Bombus spp. and solitary bees). (Contextual reference for metabolite testing). Link[1]

- Roberts, T.R. (2018). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

Sources

Methodological & Application

Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid: A Detailed Guide for Researchers

Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The incorporation of fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The cyclopropane ring, a small, strained carbocycle, is another privileged scaffold in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique spatial arrangements.[1] The combination of these two features in molecules such as 2-(2-Chloro-2-fluorocyclopropyl)acetic acid creates a pharmacophore of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this valuable building block.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 2-(2-chloro-2-fluorocyclopropyl)acetic acid, suggests that the key synthetic transformations involve the formation of the gem-chlorofluorocyclopropane ring and the subsequent elaboration of the acetic acid side chain.

Figure 1: Retrosynthetic analysis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

This analysis points to a convergent synthesis where the core cyclopropane structure is first assembled via a [2+1] cycloaddition of chlorofluorocarbene with a suitable alkene precursor, followed by functional group manipulations to install the acetic acid moiety.

Core Synthesis Protocol: Addition of Chlorofluorocarbene to an Alkene Precursor

The most direct and widely employed method for the synthesis of gem-chlorofluorocyclopropanes is the addition of chlorofluorocarbene (:CFCl) to an alkene.[3][4][5] This highly reactive intermediate can be generated through various methods, with phase-transfer catalysis (PTC) offering a practical and efficient approach for laboratory-scale synthesis.

Method 1: Phase-Transfer Catalysis (PTC) for Chlorofluorocarbene Generation

This protocol details the generation of chlorofluorocarbene from dichlorofluoromethane (CHCl₂F) under phase-transfer conditions and its subsequent reaction with allyl acetate.

Reaction Scheme:

Figure 2: Cyclopropanation of allyl acetate with chlorofluorocarbene.

Experimental Protocol:

Materials:

-

Dichlorofluoromethane (CHCl₂F)

-

Allyl acetate

-

Potassium hydroxide (KOH)

-

Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Initial Charge: Charge the flask with allyl acetate (1.0 eq), benzyltriethylammonium chloride (0.05 eq), and dichloromethane (a suitable volume to ensure stirring).

-

Base Addition: Prepare a concentrated aqueous solution of potassium hydroxide (e.g., 50% w/v).

-

Carbene Generation and Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the dichlorofluoromethane (1.5-2.0 eq) to the stirred mixture. Subsequently, add the concentrated potassium hydroxide solution dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, a mixture of cis and trans isomers of 1-chloro-1-fluoro-2-(acetoxymethyl)cyclopropane, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Base | Concentrated KOH | Facilitates the α-elimination of HCl from CHCl₂F to generate the carbene.[4] |

| Catalyst | Benzyltriethylammonium chloride (TEBAC) | A phase-transfer catalyst that transports the hydroxide ion into the organic phase to react with the chloroform.[4] |

| Temperature | 0-10 °C | Controls the rate of carbene formation and minimizes side reactions. |

| Solvent | Dichloromethane | An inert solvent that is suitable for this two-phase reaction. |

Table 1: Key parameters for the phase-transfer catalyzed cyclopropanation.

Elaboration of the Side Chain: Conversion to the Acetic Acid

The acetoxymethyl group on the cyclopropane ring must be converted to a carboxylic acid. This is typically achieved in a two-step sequence: hydrolysis of the ester to the primary alcohol, followed by oxidation.

Step 1: Hydrolysis of the Acetate Ester

Reaction Scheme:

Figure 3: Hydrolysis of the acetate to the corresponding alcohol.

Experimental Protocol:

Materials:

-

1-Chloro-1-fluoro-2-(acetoxymethyl)cyclopropane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Dichloromethane

-

Hydrochloric acid (HCl) for neutralization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1-chloro-1-fluoro-2-(acetoxymethyl)cyclopropane in methanol or ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the flask.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the residue with water and extract with diethyl ether or dichloromethane to remove any unreacted starting material.

-

Neutralization and Extraction: Carefully acidify the aqueous layer with hydrochloric acid to pH ~7. Extract the product, [2-(2-chloro-2-fluorocyclopropyl)methyl]methanol, with diethyl ether or dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.

Step 2: Oxidation of the Alcohol to the Carboxylic Acid

Reaction Scheme:

Figure 4: Oxidation of the primary alcohol to the carboxylic acid.

Experimental Protocol (Using Jones Oxidation):

Materials:

-

[2-(2-Chloro-2-fluorocyclopropyl)methyl]methanol

-